molecular formula C21H29N3O4 B11475694 Methyl 6-[(3,5-dimethylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 6-[(3,5-dimethylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11475694
M. Wt: 387.5 g/mol
InChI Key: UBQYGTTXFMGIJO-UHFFFAOYSA-N
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Description

Methyl 6-[(3,5-dimethylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(3,5-dimethylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3,5-dimethylpiperidine and methyl chloroformate under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(3,5-dimethylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 6-[(3,5-dimethylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-[(3,5-dimethylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotection and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate
  • 6-[(3,5-dimethylpiperidin-1-yl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

Methyl 6-[(3,5-dimethylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperidine ring with a methoxyphenyl group and a tetrahydropyrimidine core makes it particularly effective in targeting neuroinflammatory pathways .

Properties

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

methyl 6-[(3,5-dimethylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H29N3O4/c1-13-8-14(2)11-24(10-13)12-17-18(20(25)28-4)19(23-21(26)22-17)15-6-5-7-16(9-15)27-3/h5-7,9,13-14,19H,8,10-12H2,1-4H3,(H2,22,23,26)

InChI Key

UBQYGTTXFMGIJO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CC2=C(C(NC(=O)N2)C3=CC(=CC=C3)OC)C(=O)OC)C

Origin of Product

United States

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